A|A42-IN-1 (free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A|A42-IN-1 (free base): is an orally active, high brain exposure γ-secretase modulator. This compound is known for its ability to significantly reduce amyloid beta 42 levels in the brain, making it a promising candidate for the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A|A42-IN-1 (free base) involves the preparation of N-ethylpyridine-2-carboxamide derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for A|A42-IN-1 (free base) are not widely documented, but typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: A|A42-IN-1 (free base) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
A|A42-IN-1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying γ-secretase modulation and its effects on amyloid beta 42 levels.
Biology: Investigated for its potential to modulate cellular signaling pathways and reduce amyloid beta 42 levels in neuronal cells.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease due to its ability to reduce amyloid beta 42 levels in the brain.
Mechanism of Action
A|A42-IN-1 (free base) exerts its effects by modulating the activity of γ-secretase, an enzyme involved in the production of amyloid beta 42. By inhibiting γ-secretase, A|A42-IN-1 (free base) reduces the production of amyloid beta 42, thereby potentially mitigating the pathological effects associated with Alzheimer’s disease. The molecular targets and pathways involved include the amyloid precursor protein and the γ-secretase complex .
Comparison with Similar Compounds
Aftin-4: Another γ-secretase modulator that increases amyloid beta 42 production.
DAPT: A γ-secretase inhibitor that reduces amyloid beta 42 production.
Semagacestat: A γ-secretase inhibitor investigated for its potential to treat Alzheimer’s disease
Uniqueness: A|A42-IN-1 (free base) is unique due to its high brain exposure and potent reduction of amyloid beta 42 levels, making it a promising candidate for Alzheimer’s disease research and potential therapy .
Properties
Molecular Formula |
C29H26N4O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H26N4O2/c1-3-30-29(34)25-16-15-24(18-31-25)27-20(2)32-28-26(10-7-17-33(27)28)35-19-21-11-13-23(14-12-21)22-8-5-4-6-9-22/h4-18H,3,19H2,1-2H3,(H,30,34) |
InChI Key |
VNNXRQLFCKSSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=C(C=C1)C2=C(N=C3N2C=CC=C3OCC4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.